3-Hidroxiterefenilina

Descripción general

Descripción

3-Hidroxiterfenillina es un metabolito fúngico natural conocido por sus diversas actividades biológicas. Es un compuesto de p-terfenilo originalmente aislado del hongo derivado de la mar Aspergillus candidus . Este compuesto ha ganado una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en la investigación del cáncer.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de 3-Hidroxiterfenillina involucra varias vías:

Inducción de apoptosis: El compuesto induce la apoptosis a través de vías intrínsecas y extrínsecas. Disminuye los niveles de proteína de Bcl2 y Bcl-xL mientras aumenta el nivel de proteína de Puma.

Daño del ADN: El compuesto media el daño del ADN a través de la vía ATM/p53/Chk2, lo que lleva al arresto del ciclo celular y la apoptosis.

Análisis Bioquímico

Biochemical Properties

3-Hydroxyterphenyllin interacts with various enzymes, proteins, and other biomolecules. It has been found to have antioxidant, antiproliferative, antibacterial, and antiviral properties

Cellular Effects

3-Hydroxyterphenyllin has been shown to suppress proliferation and cause cytotoxicity against certain cancer cells . For instance, it has been found to induce S phase arrest and apoptosis in human ovarian carcinoma cells . It has also been observed to cause DNA damage, which mediates the ATM/p53/Chk2 pathway .

Molecular Mechanism

The molecular mechanism of 3-Hydroxyterphenyllin involves both intrinsic and extrinsic apoptotic pathways . The intrinsic apoptotic pathway is activated through decreasing the protein levels of Bcl2, Bcl-xL and procaspase-9 and increasing the protein level of Puma . The induction of DR5 and DR4 indicates that the extrinsic apoptotic pathway is also activated .

Temporal Effects in Laboratory Settings

It has been observed to induce S phase arrest and apoptosis in a dose-independent manner

Métodos De Preparación

3-Hidroxiterfenillina se puede sintetizar a través de varios métodos. Un enfoque común implica la extracción de cultivos de Aspergillus candidus. El compuesto se disuelve típicamente en dimetilsulfóxido (DMSO) a una concentración de 10 mM y se almacena a -20 °C para su uso posterior

Análisis De Reacciones Químicas

3-Hidroxiterfenillina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en varias formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

3-Hidroxiterfenillina se puede comparar con otros compuestos similares, como la candidusina A. Ambos compuestos se derivan de Aspergillus candidus y exhiben efectos protectores contra la lesión podocítica inducida por ácido palmítico . 3-Hidroxiterfenillina es única en sus potentes propiedades anticancerígenas, particularmente contra las células de carcinoma de ovario .

Compuestos similares

Candidusina A: Otro metabolito fúngico con efectos protectores contra la lesión podocítica.

Terfenillina: Un compuesto de p-terfenilo relacionado con actividades biológicas similares.

En conclusión, 3-Hidroxiterfenillina es un compuesto de gran interés debido a sus diversas actividades biológicas y posibles aplicaciones terapéuticas. Sus propiedades únicas y mecanismos de acción lo convierten en un tema valioso para futuras investigaciones en varios campos científicos.

Propiedades

IUPAC Name |

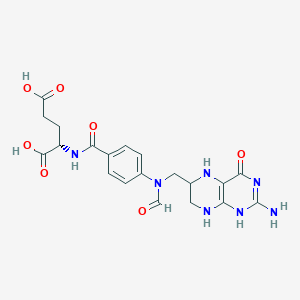

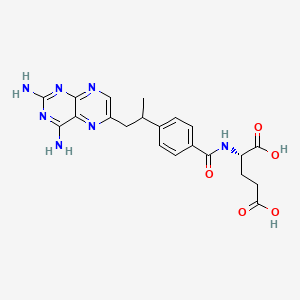

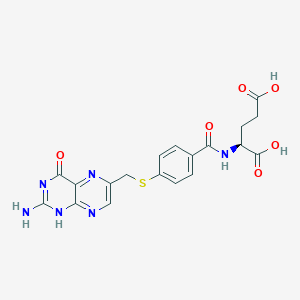

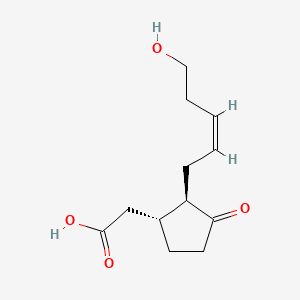

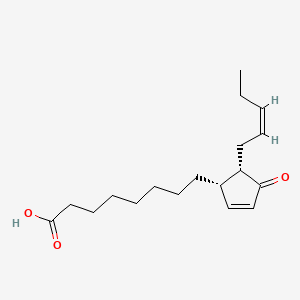

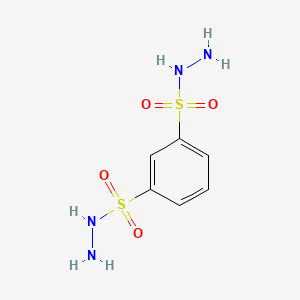

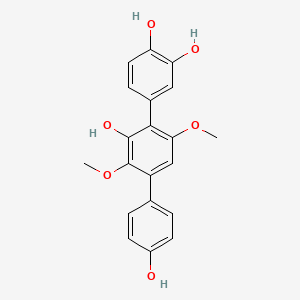

4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-25-17-10-14(11-3-6-13(21)7-4-11)20(26-2)19(24)18(17)12-5-8-15(22)16(23)9-12/h3-10,21-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSPFNUVVOKJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216353 | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66163-76-6 | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66163-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066163766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyterphenyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYTERPHENYLLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEZ2NX1645 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-Hydroxyterphenyllin and where is it found?

A1: 3-Hydroxyterphenyllin is a natural compound first isolated from the fungus Aspergillus candidus []. It belongs to a class of compounds known as p-terphenyls, which are relatively rare in fungi [].

Q2: What are the potential anticancer properties of 3-Hydroxyterphenyllin?

A2: Research suggests that 3-Hydroxyterphenyllin exhibits potent growth inhibitory effects against human ovarian cancer cell lines, specifically OVCAR-3 and A2780/CP70 [, ]. This effect appears to be mediated by inducing S phase arrest in the cell cycle [, ]. Further studies have shown that this compound can also induce apoptosis, programmed cell death, in these cell lines [].

Q3: How does 3-Hydroxyterphenyllin induce S phase arrest in ovarian cancer cells?

A3: Studies indicate that 3-Hydroxyterphenyllin disrupts the cell cycle progression by influencing the expression of key regulatory proteins. It has been observed to upregulate Cyclin B1 and Cdc25A expression while inhibiting the expression of Cdk4, Cyclin A2, and Cyclin E1 []. These changes in protein expression are associated with halting the cell cycle at the S phase, preventing further proliferation.

Q4: What other mechanisms contribute to the anticancer effects of 3-Hydroxyterphenyllin?

A5: Beyond cell cycle arrest, 3-Hydroxyterphenyllin has been shown to induce apoptosis in ovarian cancer cells. This effect appears to be linked to DNA damage, which subsequently activates the ATM/p53/Chk2 pathway, a key signaling cascade involved in cellular responses to DNA damage []. This activation leads to a cascade of events culminating in apoptosis.

Q5: Does 3-Hydroxyterphenyllin exhibit other biological activities?

A6: Yes, 3-Hydroxyterphenyllin and related compounds isolated from Aspergillus candidus have shown significant antioxidant properties in various experimental models [, ]. Notably, they demonstrated potent inhibition of lipid peroxidation, even surpassing the activity of alpha-tocopherol, a well-known antioxidant []. Additionally, they exhibit free radical scavenging activity, further supporting their antioxidant potential [].

Q6: What are the structural characteristics of 3-Hydroxyterphenyllin?

A7: The structure of 3-Hydroxyterphenyllin has been elucidated using various spectroscopic techniques, primarily 1H and 13C nuclear magnetic resonance (NMR) spectroscopy [, ]. These studies, along with comparisons to related compounds like Terphenyllin, have provided detailed insights into the arrangement of atoms and functional groups within the molecule. While the exact molecular formula and weight are not explicitly stated in the provided abstracts, this information can be deduced from its chemical structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.